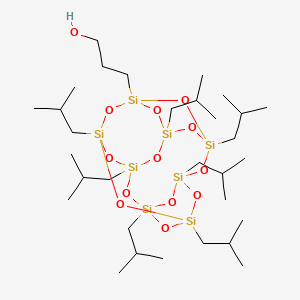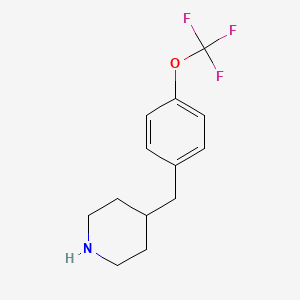![molecular formula C13H16F3NO2 B3149955 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol CAS No. 681482-00-8](/img/structure/B3149955.png)
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol
概要
説明
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidin-4-ol moiety
準備方法
The synthesis of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol typically involves several steps, starting with the preparation of the trifluoromethoxybenzyl intermediate. One common method involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile at low temperatures . The resulting intermediate is then subjected to further reactions to introduce the piperidin-4-ol moiety, often through nucleophilic substitution or coupling reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness. These methods often employ advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, typically resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other functional groups using appropriate nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols or amines.
科学的研究の応用
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, including enzyme interactions and receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the design of drugs targeting specific receptors or enzymes, owing to its ability to modulate biological activity.
作用機序
The mechanism of action of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins. This interaction can modulate the activity of the target, leading to various biological effects, such as inhibition or activation of enzymatic pathways .
類似化合物との比較
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzyl alcohol: Shares the trifluoromethoxyphenyl moiety but lacks the piperidin-4-ol group, resulting in different chemical and biological properties.
1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy, leading to variations in reactivity and application.
Piperidin-4-ol derivatives: Compounds with different substituents on the piperidine ring, which can significantly alter their chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)19-12-3-1-10(2-4-12)9-17-7-5-11(18)6-8-17/h1-4,11,18H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCISANRKJWTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole](/img/structure/B3149875.png)





![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3149919.png)

![Sodium 6-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B3149932.png)
![Hexahydrofuro[2,3-b]furan-3-amine](/img/structure/B3149945.png)



![2-[4-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3149966.png)
